6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for fused heterocyclic systems. The complete International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural framework consisting of a dihydrocyclopentane ring fused to a pyrimidine core with an amino substituent at the 4-position.
The compound is registered under Chemical Abstracts Service number 26979-06-6, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 5H,6H,7H-cyclopenta[d]pyrimidin-4-amine and 5H-cyclopentapyrimidin-4-amine, 6,7-dihydro-, reflecting different nomenclature conventions while maintaining structural accuracy. The European Community number 884-700-9 and DSSTox Substance ID DTXSID10283044 serve as additional regulatory identifiers for international chemical databases.
Several depositor-supplied synonyms exist in chemical literature, including 6,7-dihydro-5H-cyclopentapyrimidin-4-amine and 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamine, demonstrating the flexibility in nomenclature while maintaining structural specificity. The compound also appears in specialized databases under codes such as NSC29440, CHEMBL1740972, and MFCD00603725, facilitating cross-referencing in pharmaceutical and chemical research contexts.
Molecular Formula and Weight Analysis
The molecular formula C7H9N3 defines the elemental composition of this compound, indicating seven carbon atoms, nine hydrogen atoms, and three nitrogen atoms within the molecular structure. The molecular weight is precisely calculated as 135.17 grams per mole, with a monoisotopic mass of 135.079647 atomic mass units.
Detailed molecular weight analysis reveals specific contributions from each atomic component. The carbon framework contributes 84.07 atomic mass units (seven carbon atoms × 12.01), while the hydrogen atoms add 9.07 atomic mass units (nine hydrogen atoms × 1.008). The three nitrogen atoms provide 42.03 atomic mass units (three nitrogen atoms × 14.01), collectively yielding the total molecular weight of 135.17 grams per mole.
The molecular formula provides insight into the degree of unsaturation within the compound structure. Using the formula for degrees of unsaturation (DBE = (2C + 2 + N - H)/2), the calculation yields four degrees of unsaturation for C7H9N3. This corresponds to the presence of the fused bicyclic system containing two aromatic rings and one additional double bond equivalent, consistent with the pyrimidine aromatic character and the cyclopentane ring fusion.
Cyclopenta[d]pyrimidine Core Architecture
The cyclopenta[d]pyrimidine core represents a distinctive fused bicyclic architecture combining a six-membered pyrimidine ring with a five-membered cyclopentane ring. This structural arrangement creates a rigid molecular framework that influences both electronic properties and three-dimensional conformation. The fusion occurs through shared carbon atoms at positions 5 and 6 of the pyrimidine ring, forming a stable bicyclic system with specific geometric constraints.
The pyrimidine component contains two nitrogen atoms positioned at the 1 and 3 positions, creating an electron-deficient aromatic system that can participate in various intermolecular interactions. The nitrogen atoms provide sites for hydrogen bonding and coordinate bond formation, contributing to the compound's potential biological activity. The aromatic character of the pyrimidine ring influences the electronic distribution throughout the entire bicyclic system.
The cyclopentane portion exists in a dihydro configuration, indicating partial saturation at the 6 and 7 positions. This saturated five-membered ring adopts an envelope conformation, introducing conformational flexibility to the otherwise rigid aromatic system. The dihydro configuration allows for specific stereochemical considerations and influences the overall three-dimensional molecular shape.
Research has demonstrated that the cyclopenta[d]pyrimidine scaffold exhibits unique conformational properties that significantly impact biological activity. Computational studies reveal that conformational flexibility around the bicyclic core can influence binding affinity to biological targets, with rotational energy barriers affecting molecular recognition processes. The three-dimensional arrangement of substituents around this core structure directly correlates with pharmaceutical activity profiles.
Tautomeric Forms and Resonance Stabilization
Tautomerism in heterocyclic compounds containing nitrogen atoms represents a fundamental aspect of structural chemistry that influences both stability and reactivity. For this compound, the primary tautomeric equilibrium involves the amino-imino interconversion at the 4-position, where the amino group (-NH2) can potentially equilibrate with an imino form (-NH-).
The amino-imino tautomeric equilibrium is significantly influenced by the electronic environment of the pyrimidine ring system. The electron-deficient nature of the pyrimidine core, resulting from the presence of two nitrogen atoms, affects the electron density distribution and consequently the stability of different tautomeric forms. Experimental evidence suggests that the amino tautomer predominates in most solvents due to the greater stability of the primary amine compared to the imino form.
Resonance stabilization within the cyclopenta[d]pyrimidine system involves delocalization of π-electrons across the pyrimidine ring. The aromatic character of the pyrimidine component provides significant stabilization through resonance, with the amino group at position 4 capable of participating in extended conjugation. This resonance interaction influences the basicity of the amino group and affects the overall molecular stability.
Research on aromaticity-controlled tautomerism demonstrates that the relative energy of tautomeric forms is governed by changes in heterocycle aromaticity upon intramolecular hydrogen transfer. For cyclopenta[d]pyrimidine systems, the maintenance of aromatic character in the pyrimidine ring strongly favors tautomeric forms that preserve this stabilization. The degree of aromaticity directly correlates with the strength of intramolecular hydrogen bonding and overall molecular stability.
Environmental factors significantly influence tautomeric equilibria in nitrogen heterocycles. Solvent polarity, pH conditions, and the presence of hydrogen bonding partners can shift the equilibrium between different tautomeric forms. In aqueous environments, hydrogen bonding interactions with water molecules can stabilize specific tautomeric species, while in nonpolar solvents, intramolecular interactions may predominate.
Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, MS)
Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen atom environments within this compound. The ¹H Nuclear Magnetic Resonance spectrum typically displays characteristic signals corresponding to different proton environments within the molecular structure. The amino group protons appear as a broad singlet signal, often around δ 3.40 parts per million, which is exchangeable with deuterium oxide, confirming the presence of the NH2 functionality.
The cyclopentyl protons exhibit distinctive multiplet patterns reflecting their chemical environments and coupling relationships. Protons at positions 5, 6, and 7 of the cyclopentane ring appear as complex multiplets, typically observed around δ 2.17 and δ 2.67 parts per million. These signals reflect the methylene character of these positions and their coupling with adjacent protons within the saturated ring system.
The pyrimidine ring proton, when present, appears as a characteristic singlet in the aromatic region, typically around δ 6.45 parts per million. This signal is also exchangeable with deuterium oxide, indicating the presence of an NH functionality within the pyrimidine ring system. The chemical shift position reflects the electron-deficient nature of the pyrimidine aromatic system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule through characteristic chemical shifts corresponding to different carbon environments. The aromatic carbon atoms of the pyrimidine ring typically appear in the range of 150-160 parts per million, reflecting their aromatic character and electron-deficient nature. The saturated carbon atoms of the cyclopentane ring appear at higher field, typically between 20-40 parts per million, consistent with their aliphatic character.
Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The amino group exhibits characteristic NH stretching vibrations, typically appearing as two bands around 3350 and 3180 cm⁻¹, corresponding to asymmetric and symmetric NH2 stretching modes. The pyrimidine ring system shows characteristic aromatic CH stretching around 3050 cm⁻¹ and aromatic CC stretching vibrations in the 1600-1500 cm⁻¹ region.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 135, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the amino group (loss of 16 mass units) and ring-opening fragmentations that provide insights into the bicyclic structure connectivity.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUCRCCWCBGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283044 | |
| Record name | 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26979-06-6 | |
| Record name | 6,7-Dihydro-5H-cyclopentapyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26979-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026979066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26979-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through the formation of intermediate compounds, which undergo further transformations to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of microwave irradiation to enhance reaction rates and yields are often employed . These methods are scalable and can be adapted for large-scale synthesis in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide and may require heating or microwave irradiation to proceed efficiently .
Major Products
The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and various functionalized derivatives that can be further explored for their biological activities .
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anti-tumor properties, particularly as an anti-microtubule agent. Research indicates that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can inhibit tumor cell proliferation effectively. A notable example is the derivative N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-aminium chloride , which has shown nanomolar activity against various cancer cell lines and has demonstrated efficacy in overcoming drug resistance associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .
Case Study: Triple Negative Breast Cancer
In vivo studies have shown that this compound can inhibit the growth of triple-negative breast cancer xenografts in mouse models. The compound's water solubility and ease of synthesis make it a promising candidate for further preclinical evaluation as an antitumor agent .
Therapeutics for Glioblastoma Multiforme
Glioblastoma multiforme (GBM) is one of the most aggressive forms of brain cancer, with limited treatment options. Recent studies have focused on designing novel derivatives of this compound specifically targeting GBM. A series of 2-phenyl-substituted derivatives were synthesized and evaluated for cytotoxicity against GBM cell lines such as U87-MG.
Findings from Recent Research
The study involved virtual library enumeration to identify structurally diverse molecules based on the cyclopenta[d]pyrimidine core. Six compounds exhibited significant cytotoxicity with IC50 values less than 10 μM, indicating their potential as effective therapeutic agents against GBM. Molecular docking studies further revealed favorable interactions with key targets such as epidermal growth factor receptor kinase domain and cyclin-dependent kinase 2 .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their pharmacological properties. Variations in substituents at different positions on the cyclopenta[d]pyrimidine scaffold have been systematically studied to enhance potency and selectivity against cancer cells.
Key Insights from SAR Studies
- Substituent Positioning : The position of methoxy groups significantly influences activity; para-substituted derivatives tend to exhibit better efficacy than meta or ortho counterparts.
- N-Methyl Preference : An N-methyl group is preferred over an unsubstituted amine group for optimal activity against tumor cells .
Synthesis and Characterization
The synthesis of this compound derivatives typically involves multi-step organic reactions. Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed to purify and characterize these compounds effectively .
| Compound Name | Activity | IC50 Value | Target |
|---|---|---|---|
| N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-aminium chloride | Antitumor | Nanomolar range | Various tumor cell lines |
| 2-phenyl-substituted derivatives | Anti-glioblastoma | <10 μM | U87-MG cell line |
Mechanism of Action
The mechanism by which 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives are highly influenced by substituents on the aromatic ring or pyrimidine core. Below is a detailed comparison of key analogs:
Substituent Effects on Physical Properties
- Chlorophenyl derivatives (e.g., Compound 46) exhibit lower melting points (~107°C) compared to methoxy (224–225°C) or ethoxy (228–229°C) analogs due to reduced hydrogen bonding and steric effects .
- Sulfonyl substituents (e.g., Compound 21) result in lower synthetic yields (25%) compared to methoxy derivatives, likely due to steric hindrance during nucleophilic substitution .
Anticancer and Antimitotic Activity
- N-(4-Methoxyphenyl)-N,2,6-trimethyl-...-aminium chloride ((±)-2·HCl): Binds to the colchicine site of tubulin, inhibits microtubule assembly, and demonstrates GI₅₀ values in the nanomolar range against cancer cells. Notably, it overcomes P-glycoprotein-mediated drug resistance, a major limitation of existing microtubule-targeting agents .
- N-(4-Chlorophenyl)-N-methyl-... (46) and N-(4-(methylthio)phenyl)-... (47) : Show potent antiproliferative activity in SRB assays, with IC₅₀ values <1 µM in MDA-MB-435 cells. Chlorophenyl derivatives induce G2/M cell cycle arrest, while methylthio analogs disrupt microtubule dynamics .
Central Nervous System (CNS) Targets
- 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine: Acts as a partial antagonist of mGluR5 (IC₅₀ = 1.7 µM), inhibiting glutamate response by 50%. This highlights the scaffold’s versatility in targeting non-oncological pathways .
Structural Modifications and Drug Design
- Methoxy vs. Ethoxy Substituents : 4-Methoxy derivatives (e.g., (±)-3·HCl) exhibit higher aqueous solubility than ethoxy analogs, critical for improving bioavailability in antimitotic agents .
- Positional Isomerism : Para-substituted methoxy groups (e.g., (±)-3·HCl) show superior microtubule inhibition compared to meta- or ortho-substituted analogs (e.g., (±)-5·HCl, (±)-6·HCl), emphasizing the role of substituent orientation in binding affinity .
Biological Activity
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fused ring system comprising a cyclopentane and a pyrimidine ring, which allows for various chemical modifications and biological studies. Its molecular formula is CHN, and it has a molecular weight of 166.19 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. Notably, it acts as an inhibitor of protein kinase FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a crucial role in cell signaling pathways related to proliferation and differentiation. By inhibiting FGFR1, the compound can modulate various cellular processes, including:
- Cell Proliferation : Inhibition of FGFR1 leads to reduced cell growth and division.
- Apoptosis Induction : The compound may promote programmed cell death in certain cancer cells.
- Metabolic Regulation : It influences metabolic pathways by interacting with enzymes that regulate energy production and glucose metabolism.
Cellular Effects
Research indicates that this compound has significant effects on various cell types. For instance:
- Cancer Cell Lines : The compound exhibits potent anti-proliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Studies have shown IC values in the nanomolar range for these cells .
- Normal Cell Lines : Its effects on normal cells are less well-characterized, but preliminary data suggest lower toxicity compared to cancer cells, indicating a degree of selectivity .
Dosage Effects in Animal Models
Animal studies have demonstrated that the biological effects of this compound vary with dosage:
- Low Doses : At lower concentrations, it has been shown to inhibit tumor growth effectively without significant adverse effects.
- High Doses : Higher doses may lead to toxicity, including weight loss and mortality in animal models .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively:
| Compound Variation | Key Features | Biological Activity |
|---|---|---|
| N-Methyl Derivative | Enhanced solubility | Increased potency against cancer cells |
| 4-Methoxy Substitution | Improved receptor binding | Greater inhibition of FGFR1 |
| Additional Alkyl Groups | Modulation of pharmacokinetics | Altered bioavailability |
Research indicates that specific substitutions on the cyclopenta[d]pyrimidine scaffold can significantly influence the compound's efficacy and selectivity as an anticancer agent .
Anticancer Efficacy
One notable study evaluated the effects of this compound derivatives on tumor growth in a triple-negative breast cancer xenograft model. The results indicated:
- Significant Tumor Reduction : The most potent derivative demonstrated up to a 70% reduction in tumor volume compared to control groups.
- Mechanistic Insights : The study highlighted the compound's ability to overcome drug resistance mechanisms commonly associated with traditional chemotherapy agents .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been investigated for antimicrobial activity:
- Bacterial Inhibition : Certain analogs showed effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Q & A
Q. What theoretical frameworks guide the design of novel derivatives?
- Answer : Link synthesis to tubulin-colchicine binding site models (PDB: 1SA0). Molecular docking (e.g., AutoDock Vina) predicts substituent effects on binding affinity. Validate with mutagenesis studies (e.g., β-tubulin T179V mutants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
